molecular formula C14H20N2O4 B2598481 2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid CAS No. 1404879-21-5

2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid

Cat. No.: B2598481
CAS No.: 1404879-21-5
M. Wt: 280.324
InChI Key: RYMLYFDWMMRAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid” is a complex organic molecule. It contains a pyridin-2-yl group, a butanoic acid group, and a tert-butoxycarbonyl group attached to an amino group .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the preparation of a derivative of β-(1,2,4-triazol-l-yl)-alanine by a Michael addition of 1H-1,2,4-triazole to N,N-bis(tert-butyloxycarbonyl)dehydroalanine methyl ester has been reported .


Molecular Structure Analysis

The molecular structure of this compound involves several functional groups. The tert-butoxycarbonyl group is a protecting group used in organic synthesis, particularly for amines . The pyridin-2-yl group is a heterocyclic aromatic ring, and the butanoic acid group is a carboxylic acid .


Chemical Reactions Analysis

The tert-butoxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 252.27 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Collagen Cross-Links Synthesis : This compound serves as a key intermediate in the synthesis of collagen cross-links, such as pyridinoline and deoxypyridinoline, which are vital for understanding the biochemical properties of collagen in research contexts (Adamczyk, Johnson, & Reddy, 1999).

  • Heterogeneous Catalysis : It is used in N-tert-butoxycarbonylation of amines using heteropoly acids as efficient, environmentally friendly catalysts. This process is notable for its applicability to primary and secondary amines, showcasing its versatility in amine protection strategies (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

  • Antimicrobial Activity : Derivatives synthesized from this compound have been evaluated for antimicrobial activities, indicating its potential as a precursor for bioactive materials (Pund, Saboo, Sonawane, Dukale, & Magare, 2020).

  • Peptide Synthesis Applications : Its derivatives are applied in peptide synthesis, especially in the preparation of orthogonally protected amino acids, highlighting its importance in the synthesis of complex biological molecules (Hammarström, Fu, Vail, Hammer, & McLaughlin, 2005).

  • Spectroscopy and Structural Analysis : The infrared spectra of N-tert-butoxycarbonyl-amino acids, including derivatives of 2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid, have been analyzed at different temperatures to study the hydrogen bonding characteristics, providing insights into the structural behavior of these compounds under varying conditions (Bruyneel & Zeegers-Huyskens, 2000).

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-7-10-6-4-5-9-15-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMLYFDWMMRAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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